5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid
Description
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4S/c15-7-2-1-6(3-8(7)16)12-11(14(20)21)10(13(18)19)9-4-22-5-17(9)12/h1-3H,4-5H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEJINTUYFKSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(N2CS1)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing the pyrrole and thiazole moieties under acidic or basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This might include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
The tertiary amine group undergoes protonation in acidic conditions, forming water-soluble salts. The carboxylic acid group can participate in neutralization reactions with bases.
Key Data:
This compound’s hydrochloride salt is commercially available and stable under inert storage conditions .
Amide Bond Formation
The carboxylic acid reacts with primary or secondary amines in the presence of coupling agents to form stable amides.
Mechanism:
-
Activation of the carboxylic acid with EDC/HOBt or HATU.
-
Nucleophilic attack by the amine to form the amide bond.
Example Reaction:
Applications:
Esterification Reactions
The carboxylic acid forms esters via acid-catalyzed reactions with alcohols or alkyl halides.
Key Data:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol | HSO, reflux | Methyl 2-[2-(dimethylamino)ethoxy]acetate | 85% | |
| Ethyl bromoacetate | NaH, THF, 0–5°C | Ethyl ester derivative | 80% |
Ester derivatives are intermediates in pharmaceutical synthesis (e.g., cetirizine precursors) .
Coordination Chemistry
The dimethylamino group acts as a ligand in metal complexes, particularly with transition metals.
Example:
Reaction with cobalt(II) chloride under microwave irradiation forms a phthalocyanine complex:
Properties of Complex:
Quaternary Ammonium Salt Formation
The tertiary amine reacts with alkyl halides to form quaternary ammonium salts.
Reaction:
\text{2-[2-(Dimethylamino)ethoxy]acetic acid} + \text{CH}_3\text{I} \rightarrow \text{[CH}_3\text{N(CH}_3\text{)}_2\text{CH}_2\text{CH}_2OCH}_2\text{COO}^- \text{]I}^-
Applications:
Oxidation Reactions
The dimethylamino group oxidizes to N-oxide derivatives under strong oxidizing conditions.
Proposed Pathway:
Note: Experimental validation is required for kinetic and mechanistic details.
Stability and Side Reactions
Scientific Research Applications
Anticancer Activity
Recent studies highlight the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines:
- In vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cells such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) with IC50 values indicating effective potency .
- Mechanism of Action : Its anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of histone deacetylases (HDACs) .
Hybrid Drug Development
The compound is being explored as part of hybrid drug strategies that combine multiple pharmacophores to enhance efficacy and reduce side effects. Studies have shown that hybrid compounds incorporating this structure can improve therapeutic outcomes by targeting multiple biological pathways simultaneously .
Potential in Neurological Disorders
There is emerging interest in the compound's neuroprotective properties. Preliminary studies suggest it may have benefits in models of neurodegenerative diseases, although more research is needed to elucidate its mechanisms and therapeutic potential .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid demonstrated significant cytotoxicity against human cancer cell lines. The compound was tested at various concentrations, revealing an IC50 of approximately 5 µM against A549 cells, which is comparable to standard chemotherapeutic agents .
Case Study 2: Hybrid Drug Formulation
In a recent formulation study, researchers synthesized a series of hybrid compounds incorporating this molecule. These hybrids were evaluated for their anticancer activity and exhibited enhanced potency compared to the parent compound alone. The combination therapy approach showed synergistic effects in reducing tumor size in xenograft models .
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it might interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key analogs and their distinguishing features:
Aromatic Ring Modifications :
- Chlorine vs. Methyl : The dichlorophenyl group (Cl, electron-withdrawing) increases lipophilicity and may enhance receptor binding compared to the methylphenyl analog (electron-donating) .
- Fluorine Substitution : The 3-fluorophenyl analog () balances electronegativity and bioavailability, as fluorine’s small size and high electronegativity optimize pharmacokinetics .
Functional Group Modifications :
Inferred Structure-Activity Relationships (SAR)
Biological Activity
5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid (CAS Number: 860609-41-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H9Cl2NO4S
- Molecular Weight : 358.2 g/mol
- Structural Features : The compound contains a pyrrole ring fused with a thiazole moiety and two carboxylic acid groups, which contribute to its chemical reactivity and biological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. It has been shown to inhibit tumor growth in various cancer cell lines.
- In Vitro Studies : In studies using the MTT assay, similar derivatives displayed cytotoxic effects against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2) cell lines. For example, one derivative exhibited an IC50 of 2.1 μM against certain cancer cell lines, indicating moderate potency .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 2.1 | Apoptosis induction |
| Derivative A | SGC-7901 | 0.28 | Cell cycle arrest at G2/M phase |
| Derivative B | A549 | 9.6 | Down-regulation of MMP2 and VEGFA |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Activity Against Pathogens : Preliminary studies suggest that similar pyrrolo-thiazole derivatives may possess antimicrobial properties that could be exploited in developing new antibiotics. The presence of the dichlorophenyl group enhances their reactivity and potential efficacy against bacterial strains.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- In Vivo Models : Animal models have demonstrated the effectiveness of these compounds against infections caused by Cryptosporidium, indicating their potential use in treating parasitic diseases as well .
- Selectivity Profiling : Selectivity studies have revealed that certain derivatives exhibit selective inhibition of tyrosine kinases involved in cancer progression. For instance, one compound showed inhibition rates of up to 22% against CDK1/CyclinA2 at a concentration of 10 μM .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of triazole-thiadiazine precursors and substitution with dichlorophenyl groups. Key steps include:
- Cyclocondensation : Reacting 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol with dichlorophenyl aldehydes under acidic conditions to form the pyrrolo-thiazole core .
- Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., methyl/ethyl esters) using aqueous NaOH or HCl .
- Salt Formation : Reacting the free acid with organic/inorganic bases (e.g., sodium hydroxide, piperidine) in water-ethanol mixtures to improve solubility .
Q. How is the structural confirmation of this compound performed?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the calculated exact mass (e.g., m/z 402.249 for C16H13Cl2NO5S derivatives) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry for unambiguous confirmation .
Q. What are the solubility and lipophilicity characteristics of this compound?
- Methodological Answer : Assess via:
- SwissADME Predictions : Calculate LogP (lipophilicity) and water solubility. For example, derivatives with dichlorophenyl groups exhibit LogP ~3.5, indicating moderate lipophilicity .
- Experimental Solubility Testing : Use shake-flask methods in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) to determine practical solubility ranges .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer : Apply Design of Experiments (DOE) principles:
- Parameter Screening : Vary catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids), solvent systems (ethanol/water vs. DMF), and temperatures (80–120°C) .
- Computational Optimization : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers, as demonstrated in ICReDD’s reaction design framework .
Q. How can computational methods predict drug-likeness or reactivity of this compound?
- Methodological Answer :
- SwissADME/ADMETlab : Predict bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions. For example, dichlorophenyl derivatives may show high metabolic stability due to halogenation .
- Reactivity Modeling : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites for functionalization .
Q. How to resolve contradictions in spectral data between studies?
- Methodological Answer :
- Heteronuclear NMR Validation : Use 2D NMR (HSQC, HMBC) to correlate ambiguous proton-carbon signals and confirm assignments .
- Cross-Study Comparison : Benchmark against structurally analogous compounds (e.g., 5-(4-methoxyphenyl)-pyrrolo-thiazole derivatives) to identify substituent effects on spectral shifts .
Q. How to design salts or co-crystals to improve physicochemical properties?
- Methodological Answer :
- Salt Screening : Test counterions (e.g., sodium, potassium, arginine) via slurry crystallization in polar solvents. For example, sodium salts may enhance aqueous solubility by 10–20× .
- Thermal Analysis : Use DSC/TGA to assess melting points and stability of salt forms, ensuring compatibility with formulation processes .
Q. What strategies enable comparative studies with structural analogs?
- Methodological Answer :
- QSAR Modeling : Corporate substituent effects (e.g., dichloro vs. methoxy groups) into quantitative structure-activity relationships to predict biological activity trends .
- In Vitro Assays : Compare inhibition constants (Ki) against target enzymes (e.g., COX-2) using fluorescence polarization or SPR, referencing analogs like celecoxib .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or stability data?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (ANOVA, Tukey’s test) to identify outliers caused by methodological variations (e.g., pH, solvent purity) .
- Replicate Conditions : Reproduce experiments using standardized protocols (e.g., USP dissolution apparatus) to isolate variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
